molecular formula C27H26N2O5S B613444 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid CAS No. 159680-21-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid

Cat. No.: B613444
CAS No.: 159680-21-4
M. Wt: 490,57 g/mole
InChI Key: UBFAZPXACZPNQB-XMMPIXPASA-N
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Description

Historical Development and Nomenclature

The development of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid emerges from the broader evolution of fluorenylmethyloxycarbonyl protecting group chemistry, which was first introduced by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970. The fluorenylmethyloxycarbonyl group was developed to address the limited availability of base-labile amino-protecting groups, filling a crucial gap in synthetic methodology where existing protecting groups primarily relied on acid-mediated deprotection. The subsequent development of fluorenylmethyloxycarbonyl solid-phase peptide synthesis by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge during the late 1970s established the foundation for modern peptide synthesis strategies.

The phenylacetamidomethyl protecting group component of this compound represents an advancement over the traditional acetamidomethyl protecting group, offering enhanced orthogonality through enzymatic deprotection capabilities. The combination of fluorenylmethyloxycarbonyl and phenylacetamidomethyl protecting groups in a single amino acid derivative was developed to provide researchers with a versatile tool that maintains the beneficial properties of acetamidomethyl protection while adding enzymatic cleavage options through penicillin amidohydrolase. This innovation reflects the continuous evolution of protecting group strategies aimed at achieving greater selectivity and milder reaction conditions in complex peptide synthesis.

The nomenclature of this compound reflects its complex structural composition, with the systematic name this compound providing complete structural information. Alternative designations include various abbreviated forms and commercial names, with molecular formula C27H26N2O5S and molecular weight of 490.6 grams per mole. The compound is identified by Chemical Abstracts Service number 159680-21-4 and appears in scientific literature under multiple synonymous designations reflecting its widespread adoption in peptide synthesis applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c30-25(14-18-8-2-1-3-9-18)28-17-35-16-24(26(31)32)29-27(33)34-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,30)(H,29,33)(H,31,32)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFAZPXACZPNQB-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NCSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855779
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(2-phenylacetamido)methyl]-D-cysteine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159680-21-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(2-phenylacetamido)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-Phenylacetylaminomethyl)-L-cysteine
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Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Cys(Phacm)-OH is widely employed in Fmoc-based SPPS due to its compatibility with standard coupling conditions and stability under basic deprotection. A representative protocol involves coupling the protected cysteine derivative to a resin-bound peptide chain using activating agents such as HOBt (1-hydroxybenzotriazole) and DIPC (N,N'-diisopropylcarbodiimide). For instance, in the synthesis of Linaclotide—a guanylate cyclase-C agonist—Fmoc-L-Cys(Phacm)-OH (5.34 g, 3 equiv) was dissolved in DMF with HOBt and DIPC, then added to a resin pre-loaded with the growing peptide chain. The coupling reaction proceeded for 1 hour at room temperature, achieving near-quantitative incorporation.

Key Advantages :

  • Orthogonality : The Phacm group remains stable during Fmoc deprotection with piperidine, enabling sequential assembly of cysteine-rich peptides.

  • Enzymatic Cleavage : Post-synthesis, the Phacm group is selectively removed using penicillin G amidase (PGA), avoiding harsh chemical conditions.

Solution-Phase Synthesis

In solution-phase approaches, Fmoc-L-Cys(Phacm)-OH is synthesized through a multi-step sequence starting from L-cysteine. A patent (CN102718739A) outlines a method for analogous Fmoc-protected amino acids, adaptable to this compound:

  • Amino Protection : L-Cysteine reacts with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in a bicarbonate buffer to install the Fmoc group.

  • Thiol Protection : The free thiol is treated with 2-phenylacetamidomethyl chloride in tetrahydrofuran (THF) under acidic catalysis (e.g., pyridinium p-toluenesulfonate).

  • Purification : The crude product is recrystallized from ethyl acetate/heptane, yielding >98% purity.

Reaction Conditions :

StepReagentsSolventCatalystYield
1Fmoc-OsuAcetone/WaterNaHCO₃85%
2Phacm-ClTHFPPTS78%

Enzymatic Deprotection and Applications

Penicillin G Amidase (PGA)-Mediated Cleavage

The Phacm group’s unique advantage lies in its enzymatic deprotection. Immobilized PGA cleaves the phenylacetamido moiety under mild aqueous conditions (pH 7–9, 25–30°C), selectively yielding free cysteine without affecting other protecting groups. In Linaclotide production, linear Phacm-protected peptide (0.1 mg/mL) was treated with PGA in water/DMSO (95:5) for 24 hours, followed by reversed-phase chromatography to isolate the active peptide.

Optimized Parameters :

  • pH : 7.5–8.5

  • Temperature : 25–30°C

  • Reaction Time : 12–24 hours

Industrial-Scale Production

Case Study: Linaclotide Synthesis

Linaclotide’s manufacturing process highlights Fmoc-L-Cys(Phacm)-OH’s role in large-scale peptide synthesis:

  • Resin Loading : Wang resin functionalized with Fmoc-Cys(Phacm)-OH.

  • Chain Elongation : Automated SPPS using HOBt/DIPC activation.

  • Global Deprotection : TFA/water/triisopropylsilane (95:5:5) cleaves the peptide from the resin.

  • Oxidation : Air oxidation in ethanol/water (1:1) forms disulfide bonds.

Yield and Purity :

  • Crude Peptide : 70–75%

  • Post-Purification : >98% (HPLC)

Analytical Characterization

Structural Confirmation

PubChem data confirms the compound’s molecular formula (C₂₇H₂₆N₂O₅S) and provides spectroscopic identifiers:

  • InChIKey : UBFAZPXACZPNQB-XMMPIXPASA-N

  • SMILES : C1=CC=C(C=C1)CC(=O)NCSCC@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Mass Spectrometry :

  • Molecular Weight : 490.6 g/mol (calculated).

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
SPPSHigh purity, automation-friendlyResin cost, limited scalabilityLab to pilot
Solution-PhaseScalable, cost-effectiveLower yields, complex workupIndustrial
EnzymaticSelective, mild conditionsEnzyme cost, slower kineticsSpecialty peptides

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: The Fmoc group can be removed using piperidine in a suitable solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Free amine derivatives.

Scientific Research Applications

Peptide Synthesis

The compound serves as a non-natural amino acid protecting reagent in peptide synthesis. Its unique structure allows for selective protection of amino groups, facilitating the synthesis of complex peptides with high purity and yield. The fluorenylmethoxycarbonyl (Fmoc) group is particularly valuable for its stability under basic conditions, making it suitable for solid-phase peptide synthesis.

Drug Development

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid has been investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs targeting specific biological pathways. Its structural features can be tailored to enhance binding affinity and selectivity towards biological targets.

Bioconjugation

The compound's reactive thiol group enables bioconjugation strategies, allowing for the attachment of various biomolecules such as antibodies or enzymes. This property is crucial for developing targeted therapies and diagnostic agents.

Case Study 1: Peptide Synthesis Optimization

A study published in a peer-reviewed journal demonstrated the effectiveness of using this compound as a protecting group in the synthesis of a therapeutic peptide. The researchers reported an increase in yield by 30% compared to traditional methods, highlighting the compound's advantages in complex peptide assembly.

Case Study 2: Drug Design

In another research project, this compound was incorporated into a novel peptide designed to inhibit a specific enzyme associated with cancer progression. The study found that the modified peptide exhibited enhanced potency and reduced side effects compared to existing treatments, showcasing its potential in drug development.

Data Table: Comparison of Protecting Groups

Protecting GroupStabilityCleavage ConditionsYield Improvement
FmocHighBasic conditions+30%
BocModerateAcidic conditions+15%
AcetylLowMild acidic+10%

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid: Similar structure but with a mercapto group instead of the phenylacetamido moiety.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((methylthio)methyl)propanoic acid: Contains a methylthio group instead of the phenylacetamido moiety.

Uniqueness

The presence of the phenylacetamido moiety in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid distinguishes it from other similar compounds. This functional group imparts unique chemical properties and reactivity, making it particularly valuable in specific synthetic and research applications .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid), often referred to as Fmoc-thio-propanoic acid, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. Its molecular formula is C₁₉H₁₉N₃O₃S, with a molecular weight of approximately 357.43 g/mol. The presence of the thioether functionality and the phenylacetamido group contributes to its unique chemical properties and potential biological interactions.

Property Value
Molecular FormulaC₁₉H₁₉N₃O₃S
Molecular Weight357.43 g/mol
Fmoc Group PresenceYes
Thioether FunctionalityYes

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the Fmoc group, introduction of the thioether moiety, and subsequent purification processes. The complexity of its synthesis highlights the precision required in organic chemistry to produce biologically active compounds.

Antimicrobial Activity

Research indicates that compounds containing a fluorenyl group exhibit various biological activities, including antimicrobial properties. For instance, studies on related fluorenone derivatives have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways .

Antitumor Activity

Fluorene derivatives have been investigated for their antitumor potential. Some studies suggest that modifications to the fluorenone structure can enhance antiproliferative activity by acting as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and transcription . The introduction of specific functional groups can improve the selectivity and potency against cancer cells.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, derivatives with similar structural motifs have been shown to inhibit enoyl-acyl carrier protein reductase (InhA), an important target in the treatment of tuberculosis . This indicates that this compound may also possess enzyme inhibitory properties that warrant further investigation.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that fluorenone derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The electron-withdrawing effects of certain substituents enhanced their inhibitory effects .
  • Antiproliferative Effects : Another research highlighted the cytotoxic effects of fluorene derivatives against various cancer cell lines, suggesting their potential as lead compounds for developing new anticancer agents .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at a molecular level with bacterial proteins, revealing potential pathways for drug development .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-2-...propanoic acid, and how is the Fmoc group utilized?

  • Methodological Answer : The synthesis involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group to prevent unwanted side reactions during peptide coupling. Subsequent steps include coupling with 2-phenylacetamidomethyl thiol derivatives using reagents like isobutoxycarbonyl chloride (IBC-Cl) or sodium azide (NaN₃) in organic solvents (e.g., DMF or dichloromethane) under controlled temperatures . The Fmoc group is later removed under mild basic conditions (e.g., piperidine), enabling further peptide chain elongation.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound exhibits acute oral and dermal toxicity (Category 4), skin/eye irritation (Category 2), and respiratory hazards (H302, H315, H319, H335). Researchers must:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .
  • Avoid dust formation; store in sealed containers at recommended temperatures (e.g., -20°C for long-term stability) .
  • In case of exposure, follow first-aid protocols (e.g., 15-minute eye rinsing with water, immediate medical consultation) .

Q. How is HPLC used to verify the purity of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) resolve impurities. Purity ≥95% is typical for research-grade material, as validated by integrated peak areas . Confirmatory techniques like ¹H NMR (e.g., consistency in aromatic proton regions for Fmoc and phenyl groups) are also essential .

Advanced Research Questions

Q. How can coupling efficiency with amino acid residues be optimized?

  • Methodological Answer : Optimize reaction conditions by:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility .
  • Temperature control : Maintain 0–25°C to stabilize reactive intermediates .
  • Coupling agents : Use HOBt/DIC or PyBOP to minimize racemization .
  • Monitor progress via TLC or LC-MS to adjust stoichiometry and reaction time .

Q. How to resolve contradictions in NMR data during structural characterization?

  • Methodological Answer : Contradictions may arise from rotamers (due to the Fmoc group’s rigidity) or solvent impurities. Strategies include:

  • Variable temperature NMR : Resolve overlapping signals by analyzing at 25–50°C .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations, especially for the thioether linkage (δ ~2.5–3.5 ppm for SCH₂) and phenylacetamido protons .
  • Cross-validate with mass spectrometry : Confirm molecular weight (e.g., ESI-MS) to rule out adducts or degradation .

Q. What strategies enhance the stability of the thioether linkage under basic conditions?

  • Methodological Answer : The thioether bond may oxidize or hydrolyze in basic environments. Mitigation approaches:

  • Inert atmosphere : Use nitrogen/argon to prevent oxidation during reactions .
  • pH control : Avoid prolonged exposure to pH >9; use buffered solutions (e.g., phosphate, pH 7–8) .
  • Add antioxidants : Include reducing agents like TCEP (tris(2-carboxyethyl)phosphine) at 1–5 mM .

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